

In-depth Technical Guide: Substrates Cleaved by the Caspase-1 p20 Subunit

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Compound of Interest		
Compound Name:	p20 protein	
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Abstract

Caspase-1, a pivotal inflammatory caspase, functions as a key mediator of the innate immune response. Its activation within multi-protein complexes known as inflammasomes initiates a cascade of inflammatory processes. The catalytic activity of caspase-1 is carried out by a heterotetramer composed of two p20 and two p10 subunits. This guide provides a comprehensive technical overview of the substrates cleaved by the active caspase-1 enzyme, with a focus on the integral role of the p20 subunit in catalysis. It includes a summary of known substrates, quantitative data on cleavage kinetics, detailed experimental protocols for substrate identification and validation, and visual diagrams of relevant signaling pathways and experimental workflows. A thorough understanding of caspase-1 substrate specificity is paramount for the development of targeted therapeutics for a wide array of inflammatory diseases.

Introduction to Caspase-1 and its p20 Subunit

Caspase-1, also known as Interleukin-1 β Converting Enzyme (ICE), is a cysteine-aspartic protease that plays a central role in inflammation.[1] It is initially synthesized as an inactive zymogen, pro-caspase-1. Upon receiving specific stimuli, pro-caspase-1 is recruited to an inflammasome complex, which facilitates its dimerization and autoproteolytic activation.[1][2] The active form of caspase-1 is a heterotetramer consisting of two p20 and two p10 subunits. [3] The catalytic domain is formed by these subunits, and the p20 subunit is a critical component of the active site responsible for substrate recognition and cleavage. The primary



function of active caspase-1 is to process pro-inflammatory cytokines and induce a form of inflammatory cell death known as pyroptosis.[3]

Key Substrates of Caspase-1

The cleavage of specific substrates by caspase-1 is a critical step in the inflammatory response. The most well-characterized substrates include pro-inflammatory cytokines and the pore-forming protein Gasdermin D.

Table 1: Prominent Substrates Cleaved by Active Caspase-1



Substrate	UniProt ID (Human)	Cleavage Site (Human)	Consequence of Cleavage
Pro-interleukin-1β (pro-IL-1β)	P01584	Asp116-Ala117	Maturation and secretion of the pro- inflammatory cytokine IL-1β.[1]
Pro-interleukin-18 (pro-IL-18)	Q14116	Asp36-Asn37	Maturation and secretion of the pro-inflammatory cytokine IL-18.
Gasdermin D (GSDMD)	Q9BYG1	Asp275-Gly276	Release of the N-terminal domain, which forms pores in the plasma membrane, leading to pyroptosis.[3][4][5]
Pro-caspase-7	P55211	Asp198-Ala199	Activation of the executioner caspase, caspase-7.
Bid	P55957	Not fully characterized	Truncation of Bid, which can trigger apoptosis in the absence of GSDMD. [6]

Quantitative Analysis of Substrate Cleavage

The efficiency of substrate cleavage by caspase-1 can be quantified by determining its kinetic parameters, such as the catalytic constant (kcat) and the Michaelis constant (Km). These values provide insights into the enzyme's substrate preference and catalytic power.

Table 2: Kinetic Parameters of Human Caspase-1 Substrate Cleavage

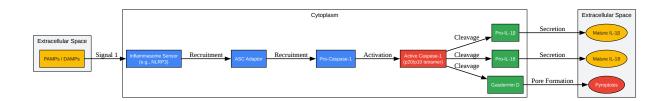


Substrate	kcat (s ⁻¹)	Km (µM)	kcat/Km (M ⁻¹ s ⁻¹)	Reference
Pro-interleukin- 1β	N/A	N/A	N/A	[7]
Pro-interleukin-	N/A	N/A	~1.0 x 10 ⁴	
Gasdermin D	N/A	N/A	~1.0 x 10 ⁵	
Ac-YVAD-AMC	15.2	11.3	1.3 x 10 ⁶	

N/A: Specific kcat and Km values for the full-length protein substrates are not consistently reported in the literature. The provided kcat/Km values are approximations based on graphical data and comparative studies.

Signaling Pathways

The activation of caspase-1 and the subsequent cleavage of its substrates are central to the canonical inflammasome signaling pathway.



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Caption: Canonical Inflammasome Signaling Pathway.



Experimental Protocols In Vitro Caspase-1 Cleavage Assay

This protocol outlines the steps to determine if a purified protein is a direct substrate of caspase-1.

Materials:

- Recombinant active human caspase-1
- Purified candidate substrate protein
- Caspase assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
- SDS-PAGE equipment and reagents
- Western blot equipment and reagents
- Primary antibody specific to the candidate substrate
- · HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- In a microcentrifuge tube, combine the purified candidate substrate protein (1-2 μg) and recombinant active caspase-1 (50-100 ng) in a final volume of 20-30 μL of caspase assay buffer.
- Prepare a negative control reaction containing the substrate protein but no caspase-1.
- Incubate the reactions at 37°C for 1-2 hours.
- Stop the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

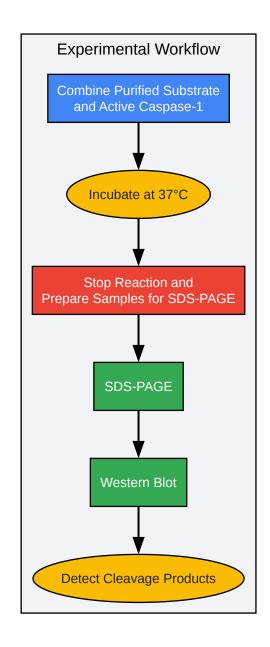
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- Resolve the protein samples on a suitable percentage SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the candidate substrate overnight at 4°C.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in step 9.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the full-length substrate band and the appearance of smaller cleavage products in the caspase-1 treated sample indicates cleavage.





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Caption: In Vitro Caspase-1 Cleavage Assay Workflow.

Mass Spectrometry for Cleavage Site Identification

This protocol provides a general workflow for identifying the precise cleavage site of a substrate by caspase-1.

Materials:

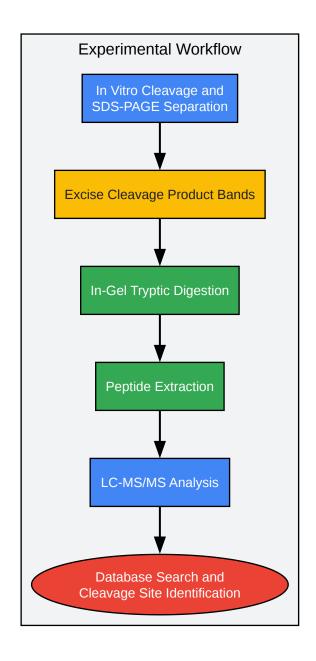


- Caspase-1 cleaved substrate from the in vitro assay
- SDS-PAGE equipment
- In-gel digestion kit (containing trypsin)
- LC-MS/MS system
- Protein database search software (e.g., Mascot, Sequest)

Procedure:

- Run the in vitro cleavage reaction on an SDS-PAGE gel and stain with Coomassie Blue.
- Excise the protein bands corresponding to the cleavage products.
- Perform in-gel tryptic digestion of the excised protein bands according to the manufacturer's protocol.
- Extract the peptides from the gel pieces.
- Analyze the extracted peptides by LC-MS/MS.
- Search the resulting MS/MS data against a protein database containing the sequence of the substrate.
- Identify the peptides that define the new N-terminus and C-terminus of the cleavage fragments to pinpoint the exact cleavage site.





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Caption: Mass Spectrometry Workflow for Cleavage Site ID.

Conclusion

The caspase-1 p20 subunit, as an essential part of the active caspase-1 heterotetramer, is a critical executioner of the inflammatory response. Its cleavage of key substrates such as pro-IL-1β, pro-IL-18, and Gasdermin D directly leads to the secretion of potent inflammatory mediators and induction of pyroptosis. The methodologies outlined in this guide provide a



robust framework for the identification and characterization of caspase-1 substrates. A deeper understanding of the substrate specificity and catalytic mechanism of caspase-1 is crucial for the rational design of novel therapeutics aimed at modulating inflammatory processes in a variety of human diseases. Future research, aided by advanced proteomic and structural biology techniques, will undoubtedly continue to expand our knowledge of the diverse roles of caspase-1 in health and disease.

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